3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid is an organic compound characterized by its molecular structure, which includes a chloro group, a methoxy group, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid typically involves the following steps:
Friedel-Crafts Acylation: This reaction involves the acylation of 4-chloro-2-methoxybenzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Reduction: The resulting ketone is then reduced to the corresponding carboxylic acid using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also encouraged to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: The compound can be reduced to its corresponding alcohol or aldehyde.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2, Pd/C) are commonly employed.
Substitution: Nucleophiles such as hydroxide (OH-) or alkoxides can be used for substitution reactions.
Major Products Formed:
Oxidation: Carbon dioxide (CO2) and water (H2O)
Reduction: Corresponding alcohol or aldehyde
Substitution: Various substituted phenyl compounds
Scientific Research Applications
3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe to study biological systems and pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism by which 3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-chloro-2-methoxybenzoic acid
3-chloro-4-methoxyphenylacetic acid
2-chloro-4-methoxybenzaldehyde
This comprehensive overview provides a detailed understanding of 3-(4-Chloro-2-methoxyphenyl)-2-methylpropanoic acid, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H13ClO3 |
---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H13ClO3/c1-7(11(13)14)5-8-3-4-9(12)6-10(8)15-2/h3-4,6-7H,5H2,1-2H3,(H,13,14) |
InChI Key |
RMQMIELFZWYLGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=C(C=C(C=C1)Cl)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.